molecular formula C22H23N3O4 B11187498 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

Cat. No.: B11187498
M. Wt: 393.4 g/mol
InChI Key: MTORMFRZHVNHPG-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Nucleophilic Substitution at Methoxy Groups

The methoxy (-OCH₃) substituents on the 2,4,5-trimethoxyphenyl ring undergo nucleophilic substitution under acidic or basic conditions. This reactivity enables functional group diversification:

  • Reagents/Conditions : Amines, thiols, or alcohols in the presence of H₂SO₄, HCl, or K₂CO₃.

  • Products : Substituted aryl derivatives with improved solubility or bioactivity.

Example :
Reaction with benzylamine in ethanol at 80°C replaces a methoxy group with a benzylamino group, yielding analogs with enhanced calcium channel blocking activity.

Oxidation of the Dihydropyrimidine Ring

The dihydropyrimidine moiety can be oxidized to a fully aromatic pyrimidine system, altering electronic properties:

  • Reagents/Conditions : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).

  • Products : Pyrimido[1,2-a]benzimidazol-3-yl derivatives with increased planarity.

Data :

Starting MaterialOxidizing AgentYieldProduct Stability
DihydropyrimidineKMnO₄ (0.1 M)72%High (crystalline)

Acylation/Alkylation at the Ethanone Group

The ethanone (-COCH₃) group participates in acylation or alkylation reactions:

  • Reagents/Conditions : Acetyl chloride (for acylation) or methyl iodide (for alkylation) with NaH as a base.

  • Products : Modified ketones with tailored lipophilicity.

Mechanism :
The enolate intermediate forms under basic conditions, reacting with electrophiles to yield branched derivatives.

Acid/Base-Mediated Ring-Opening

Strong acids or bases induce ring-opening of the dihydropyrimidine system:

  • Reagents/Conditions : HCl (conc.) or NaOH (10%) at reflux.

  • Products : Benzimidazole derivatives or fragmented amines.

Application :
This reaction aids in structural elucidation via degradation studies.

Palladium-Catalyzed Coupling Reactions

While direct evidence is limited, analogous compounds undergo Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The benzimidazole nitrogen or aryl halide substituents (if present) could facilitate such reactions .

Hypothetical Pathway :

StepReaction TypeReagentsExpected Product
1BrominationBr₂/FeCl₃Aryl bromide intermediate
2Suzuki CouplingPd(PPh₃)₄, Boronic acidBiaryl derivative

Pharmacological Relevance of Reactivity

Modifications via these reactions correlate with bioactivity:

  • Oxidation : Reduces multidrug resistance reversal potency but improves metabolic stability.

  • Substitution : 2,4,5-Trimethoxy-to-amine derivatives show 2.5-fold higher P-glycoprotein inhibition than verapamil.

Scientific Research Applications

Anticancer Potential

Research indicates that this compound has shown promising anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the effects on breast cancer cells (MCF-7), revealing significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved mitochondrial pathway activation leading to caspase-dependent apoptosis .

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy against several pathogens:

  • Case Study 2 : The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound:

  • Case Study 3 : In a rat model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (µM)Observed Effect
AnticancerMCF-7 (Breast Cancer)>10Induction of apoptosis
AntimicrobialStaphylococcus aureus32Minimum inhibitory concentration
Anti-inflammatoryRat modelN/ASignificant reduction in paw edema

Synthesis Overview

StepReaction TypeKey Reagents
Step 1CondensationAldehyde + Amine
Step 2CyclizationAcid Catalyst
Step 3MethylationMethylating Agent

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. This compound may also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone stands out due to its unique combination of a trimethoxyphenyl group with a pyrimido[1,2-a]benzimidazole scaffold. This structure imparts distinct biological activities and potential therapeutic benefits, making it a valuable compound for further research and development .

Biological Activity

The compound 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a synthetic derivative belonging to the class of benzimidazole compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound's structure features a benzimidazole core with additional functional groups that contribute to its biological properties. The presence of the trimethoxyphenyl group and the dihydropyrimidine moiety is noteworthy for its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi.

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results with an MIC ranging from 12.5 to 50 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro tests indicated that it also possesses antifungal activity against Candida albicans and other fungal strains with MIC values comparable to established antifungal agents .
Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus25Ampicillin (100)
Escherichia coli50Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

Antiviral Activity

Benzimidazole derivatives have shown potential in inhibiting viral replication. Some studies suggest that similar compounds can inhibit Hepatitis C virus (HCV) replication with low EC50 values . Although specific data on this compound's antiviral activity is limited, its structural analogs exhibit significant promise.

Antitumor Activity

Research indicates that benzimidazole derivatives can act as antitumor agents by inducing apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been suggested in preliminary studies . Further investigations are needed to elucidate its mechanism of action in cancer therapy.

Case Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers synthesized various benzimidazole derivatives and evaluated their biological activities. One derivative exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, highlighting the potential of structural modifications to enhance antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship

A comprehensive review highlighted the importance of functional group positioning on the biological activity of benzimidazoles. Modifications similar to those found in this compound significantly influenced their antimicrobial and anticancer activities .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing this compound and its derivatives?

Answer:
The compound is synthesized via cyclocondensation reactions. Key methods include:

  • Acid-catalyzed cyclization : Refluxing substituted benzaldehydes (e.g., 2,4,5-trimethoxybenzaldehyde) with heterocyclic precursors (e.g., triazole derivatives) in absolute ethanol, using glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) for 4 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is filtered and recrystallized .
  • Base-mediated coupling : Stirring hydrazonoyl chlorides with pyrimidine derivatives in ethanol with triethylamine at room temperature for 6 hours, followed by crystallization from dimethylformamide .

Critical parameters :

  • Solvent polarity (absolute ethanol preferred for solubility and inertness).
  • Catalyst type (acidic vs. basic conditions dictate reaction pathway).
  • Reflux duration (4–6 hours for complete ring closure).

Q. Basic: How is structural characterization performed for this polycyclic system?

Answer:
Post-synthesis characterization involves:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.1 ppm) to confirm substitution patterns .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4 for analogs ).
  • X-ray crystallography : Resolve fused-ring conformations (e.g., dihedral angles between benzimidazole and pyrimidine moieties) .

Common pitfalls :

  • Overlapping NMR signals from trimethoxyphenyl groups require DEPT-135 or 2D-COSY for resolution.

Q. Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Optimization strategies include:

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for intermediate stability. Ethanol minimizes side reactions in acid-catalyzed steps .
  • Catalyst tuning : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance cyclization rates in moisture-sensitive steps .
  • Temperature gradients : Use microwave-assisted synthesis (80–100°C) to reduce reaction time from 6 hours to 30 minutes for hydrazone formation .

Data-driven example :
A study achieved 78% yield by replacing room-temperature stirring with reflux (80°C) for hydrazonoyl chloride coupling .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., pyridin-3-yl vs. 2,4,5-trimethoxyphenyl) alter pharmacokinetics. Validate structures via LC-MS before bioassays .
  • Assay variability : Standardize protocols (e.g., use identical cell lines for cytotoxicity tests). For instance, IC₅₀ values for antiproliferative activity vary between MTT and SRB assays due to dye-interference with methoxy groups .
  • Impurity profiling : HPLC purity thresholds (>95%) reduce false positives from byproducts (e.g., unreacted benzaldehyde derivatives) .

Q. Advanced: What mechanistic insights explain the selectivity of this compound in kinase inhibition studies?

Answer:
The trimethoxyphenyl moiety enhances selectivity via:

  • Hydrophobic interactions : Binding to ATP pockets in kinases (e.g., CDK2) through van der Waals contacts with nonpolar residues .
  • Conformational rigidity : The fused pyrimido-benzimidazole core restricts rotational freedom, favoring lock-and-key binding over induced-fit models .

Experimental validation :

  • Docking simulations : Compare binding energies of 2,4,5-trimethoxy vs. 3,4,5-trimethoxy analogs using AutoDock Vina .
  • SAR studies : Replace the ethanone group with ester or amide functionalities to assess hydrogen-bonding requirements .

Q. Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light sensitivity : Methoxy groups are prone to photooxidation. Store in amber vials at −20°C under argon .
  • Hydrolytic stability : The ethanone group resists hydrolysis in pH 5–7 buffers but degrades in alkaline conditions (pH > 9). Monitor via periodic HPLC .

Accelerated stability testing :

  • 40°C/75% RH for 4 weeks showed <5% degradation in sealed, desiccated samples .

Q. Advanced: How can regioselectivity challenges in cyclocondensation be addressed?

Answer:
Regioselectivity is controlled by:

  • Substrate pre-organization : Use sterically hindered aldehydes (e.g., 2,4,5-trimethoxybenzaldehyde) to direct cyclization to the less hindered nitrogen .
  • Microwave irradiation : Enhances kinetic control, favoring the thermodynamically disfavored 1,4-dihydropyrimido isomer .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to prevent undesired ring formation .

Q. Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) identify Form I (monoclinic) vs. Form II (triclinic) .
  • DSC : Melting endotherms (Form I: 215°C; Form II: 198°C) correlate with lattice energy differences .
  • Solid-state NMR : ¹³C chemical shifts differentiate hydrogen-bonding networks in polymorphs .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

1-[2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

InChI

InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24)

InChI Key

MTORMFRZHVNHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C

Origin of Product

United States

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